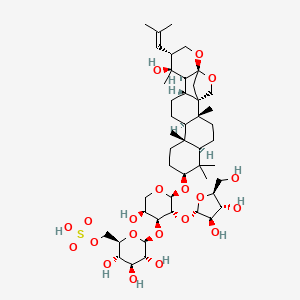
Rhodopinal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodopinal is a xanthophyll.
Scientific Research Applications
Adaptation of Photosynthetic Systems to Environmental Conditions
Rhodopinal and its derivatives play a significant role in the adaptation of photosynthetic systems in bacteria to varying environmental conditions. A study by Magdaong et al. (2014) demonstrated that rhodopinal accumulates in the photosynthetic bacterium Rhodoblastus acidophilus depending on the light intensity. Under low-light conditions, rhodopinal and its glucoside are abundant, facilitating nearly 100% energy transfer efficiency in the light-harvesting LH2 complex. This indicates rhodopinal's critical role in enabling photosynthetic systems to adapt and thrive under challenging environmental conditions (Magdaong et al., 2014).
Impact on Carotenoid Composition in Bacteria
Gardiner et al. (1993) explored the impact of growth conditions on the light-harvesting apparatus in Rhodopseudomonas acidophila. They found that rhodopinal's presence is influenced by light intensity and temperature. At low light intensities, the major carotenoids in the bacterium were rhodopinal and its glucoside. This research highlights the significant role of environmental factors in determining the carotenoid composition of bacteria, including rhodopinal (Gardiner et al., 1993).
Spectral Properties and Dynamics
Chin and Song (1974) conducted a theoretical analysis of the electronic spectrum of rhodopinal. Their research provided insights into the unique features of rhodopinal's absorption bands, contributing to a better understanding of the spectral properties and dynamics of this carotenoid. This study is crucial in advancing our knowledge of the photochemical and photophysical behaviors of rhodopinal (Chin & Song, 1974).
Changes in Carotenoid Biosynthesis
Heinemeyer and Schmidt (1983) examined how variations in growth conditions affect carotenoid biosynthesis in Rhodopseudomonas acidophila strain 7050. Their findings indicated that low light significantly promotes the synthesis of rhodopinal and its glucoside, showcasing the adaptability of bacterial carotenoid biosynthesis to environmental light conditions (Heinemeyer & Schmidt, 1983).
properties
Product Name |
Rhodopinal |
|---|---|
Molecular Formula |
C40H56O2 |
Molecular Weight |
568.9 g/mol |
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal |
InChI |
InChI=1S/C40H56O2/c1-33(2)18-12-20-35(4)22-14-24-36(5)23-13-21-34(3)19-10-11-29-39(32-41)30-16-27-37(6)25-15-26-38(7)28-17-31-40(8,9)42/h10-11,13-16,18-19,21-27,29-30,32,42H,12,17,20,28,31H2,1-9H3/b11-10+,21-13+,24-14+,25-15+,30-16+,34-19+,35-22+,36-23+,37-27+,38-26+,39-29+ |
InChI Key |
GOJQFVQXKNNAAY-XQHLYSSHSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C=C\C=C(/C)\C=C\C=C(/C)\CCCC(C)(C)O)/C=O)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C=CC=C(C)C=CC=C(C)CCCC(C)(C)O)C=O)C)C)C)C |
Canonical SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C=CC=C(C)C=CC=C(C)CCCC(C)(C)O)C=O)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![5-[[4-(4-Acetylphenyl)-1-piperazinyl]sulfonyl]-1,3-dihydroindol-2-one](/img/structure/B1259170.png)

![(2S,3R,4R)-4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B1259172.png)